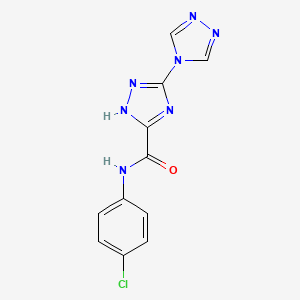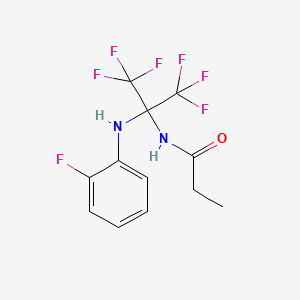![molecular formula C26H30N2O3 B11478616 N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclopentanecarboxamide](/img/structure/B11478616.png)
N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclopentanecarboxamide is a complex organic compound belonging to the dibenzooxepine family This compound is characterized by its unique structure, which includes a dibenzooxepine core with cyclopentanecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclopentanecarboxamide typically involves multiple steps, starting with the formation of the dibenzooxepine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-hydroxybiphenyl with suitable reagents can yield the dibenzooxepine structure . Subsequent functionalization steps introduce the cyclopentanecarboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 10,11-Dihydrodibenzo[b,f]oxepine-4,6-dicarboxylic acid dimethyl ester
- Bauhinoxepin F
- 11-Chloro-10,11-dihydrodibenzo[b,f][1,4]thiazepine
- 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid
Uniqueness
N,N’-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclopentanecarboxamide stands out due to its unique structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30N2O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[4-(cyclopentanecarbonylamino)-5,6-dihydrobenzo[b][1]benzoxepin-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C26H30N2O3/c29-25(18-8-1-2-9-18)27-20-15-22(28-26(30)19-10-3-4-11-19)21-14-13-17-7-5-6-12-23(17)31-24(21)16-20/h5-7,12,15-16,18-19H,1-4,8-11,13-14H2,(H,27,29)(H,28,30) |
InChI Key |
PPLAVJDCKHHWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=C3CCC4=CC=CC=C4OC3=C2)NC(=O)C5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-tert-butylphenoxy)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11478537.png)
![3-(Methoxymethyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11478543.png)
![1-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11478548.png)
![4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11478550.png)
![3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478554.png)
![5-{[(4-methoxyphenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11478560.png)

![ethyl N-[(3,4-dichlorophenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11478581.png)
![N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11478583.png)

![6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11478607.png)

![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B11478624.png)
![1-(2-fluorobenzyl)-3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11478631.png)
